4-Bromo-6-hydroxypyrimidine
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Overview
Description
4-Bromo-6-hydroxypyrimidine is a chemical compound with the molecular formula C4H3BrN2O . It has a molecular weight of 174.98 . The IUPAC name for this compound is 6-bromo-4-pyrimidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3BrN2O/c5-3-1-4(8)7-2-6-3/h1-2H, (H,6,7,8) . The canonical SMILES structure is C1=C(N=CNC1=O)Br .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, pyrimidine compounds are known to undergo a variety of chemical reactions and have various applications in organic synthesis .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 174.98 g/mol .Scientific Research Applications
Antiviral Activity: 4-Bromo-6-hydroxypyrimidine derivatives have been found to possess antiviral properties. One study showed that certain 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture, with notable efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Gas-Phase Tautomeric Equilibrium Studies: The gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms was investigated, providing insights into the structural and conformational behavior of this compound, which is relevant for understanding its interactions in various applications (Sánchez et al., 2007).
Potential in Antiviral and Anticancer Drugs: Several studies have explored the synthesis of hydroxypyrimidine derivatives with potential applications in the development of antiviral and anticancer drugs. These compounds have shown varying levels of inhibition against different types of viruses and cancer cells (Holý et al., 2002).
Anti-Inflammatory Properties: Research has also been conducted on hydroxypyrimidine derivatives for their anti-inflammatory properties, leading to the development of new pharmaceutical substances and topical applications, such as anti-inflammatory gels (Kuvaeva et al., 2022).
Safety Evaluation in Food Contact Materials: 2,4-Diamino-6-hydroxypyrimidine, a related compound, was evaluated for its safety in food contact materials, demonstrating the broader applicability and safety considerations of these types of compounds (Flavourings, 2009).
Mild and General Method for Synthesis: A mild and general method for synthesizing 2-substituted-5-hydroxypyrimidines was developed, demonstrating the versatility and accessibility of synthesizing these compounds for various research applications (Medina et al., 2006).
Safety and Hazards
Future Directions
Bromodomain-containing protein 4 (BRD4) is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer. Therefore, the discovery of potential new dual-target inhibitors of BRD4, such as 4-Bromo-6-hydroxypyrimidine, may be a promising strategy for cancer therapy .
Mechanism of Action
The synthesis of pyrimidines can involve various reactions, including oxidative annulation, three-component coupling reactions, and cyclization of ketones with nitriles . These reactions can be influenced by various environmental factors, such as temperature, pH, and the presence of catalysts .
The pharmacokinetics of a pyrimidine compound would depend on its specific chemical structure and properties. Factors such as absorption, distribution, metabolism, and excretion (ADME) would determine its bioavailability and biological effects .
Biochemical Analysis
Biochemical Properties
Pyrimidines, the family of compounds to which 4-Bromo-6-hydroxypyrimidine belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, pyrimidines are essential components of nucleic acids and are currently used in the chemotherapy of AIDS .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTSUBVUTCTJNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671732 |
Source
|
Record name | 6-Bromopyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-38-8 |
Source
|
Record name | 6-Bromopyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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